molecular formula C8H5BrN2O2 B1293444 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 849068-61-7

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B1293444
CAS No.: 849068-61-7
M. Wt: 241.04 g/mol
InChI Key: AFVRLQXVTZZPGE-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocycles

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid plays a crucial role in the synthesis of complex heterocycles. A study by Alekseyev et al. (2015) demonstrates the use of Fischer indole cyclization in polyphosphoric acid for synthesizing heterocycles with the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework. This method allows the construction of 5-bromo-7-azaindole scaffolds with alkyl or aryl substituents, showcasing its potential in creating diverse molecular structures (Alekseyev, Amirova, & Terenin, 2015).

Synthesis of Carboxylic Acid Derivatives

The compound is also instrumental in the synthesis of carboxylic acid derivatives. For instance, the work by Bae et al. (2014) involves carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids, leading to the formation of pyrrole derivatives. This indicates its role in creating novel organic compounds, useful in various chemical applications (Bae & Cho, 2014).

Application in Total Synthesis

A significant application of this compound is in the total synthesis of complex organic molecules. Baeza et al. (2010) employed it in the synthesis of variolin B and deoxyvariolin B, which are natural alkaloids. The method involved palladium-mediated functionalization, highlighting its utility in the synthesis of biologically active compounds (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).

Anticancer Agent Synthesis

In medicinal chemistry, this compound has been used in synthesizing potential anticancer agents. Stepanenko et al. (2011) synthesized organometallic complexes using a derivative of this compound, indicating its relevance in developing new therapeutic agents (Stepanenko et al., 2011).

Synthesis of Antifolate Inhibitors

Its role in synthesizing antifolate inhibitors, which have applications in cancer treatment, is also noteworthy. Wang et al. (2010) synthesized pyrrolo[2,3-d]pyrimidine derivatives with a thienoyl side chain, targeting folate receptors in tumor cells. This synthesis utilized derivatives of this compound, showcasing its importance in the development of antitumor drugs (Wang et al., 2010).

Safety and Hazards

The compound is classified under GHS07 and has the signal word “Warning”. The hazard statements associated with it are H302 and H319 . This indicates that it may be harmful if swallowed and can cause serious eye irritation .

Properties

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-5-6(8(12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVRLQXVTZZPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649818
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849068-61-7
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-7-azaindole (2.0 g, 10.1 mmol) in DCM (50 mL) was added AlCl3 (6.8 g, 51.0 mmol). The suspension was stirred at RT for 10 min and trichloroacetyl chloride (2.8 g, 15.40 mmol) was added slowly. The mixture was stirred at RT for overnight and then poured into iced-water. The aqueous solution was extracted with DCM three times, and organic layers were combined and evaporated. The crude solid was dissolved in THF (50 mL) and treated with water (25 mL) and triethylamine (5 mL) at RT for 6 h. The solvents were then removed by evaporation and the resulting solid was poured into 1N HCl solution. The crude product was collected by filtration and washed with water. After drying on the pump for over night, a white solid was obtained (2.4 g, 9.96 mmol). MS (ES+): m/e=241.0 (M+H); LC: 2.7 min.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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